molecular formula C19H19ClN4O2 B2583465 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034475-69-7

5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

货号: B2583465
CAS 编号: 2034475-69-7
分子量: 370.84
InChI 键: VTVLPEUETABKPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule with the CAS Registry Number 2034475-69-7 . Its molecular formula is C19H19ClN4O2, and it has a molecular weight of 370.8328 g/mol . The compound features a complex structure that incorporates several pharmacologically relevant motifs, including a pyrazole ring, a chlorinated methoxybenzamide group, and a pyridine moiety . This specific arrangement classifies it within a family of nitrogen-containing heterocyclic compounds, such as pyrazole amides and chalcones, which are widely investigated in medicinal chemistry for their diverse biological activities . While the specific biological pathway for this exact molecule is not fully elaborated in the literature, compounds with similar structural features have been reported to possess significant research potential. Related chalcone and pyrazole derivatives have demonstrated antimicrobial properties, including activity against resistant bacterial strains, and are studied as inhibitors of viral enzymes . The presence of the pyridine and pyrazole rings suggests this compound may serve as a valuable chemical building block or a key intermediate in organic synthesis and drug discovery efforts . It is offered as a high-purity material to support these research applications. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

属性

IUPAC Name

5-chloro-2-methoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-11-17(14-5-7-21-8-6-14)23-24(13)10-9-22-19(25)16-12-15(20)3-4-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLPEUETABKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide often function as inhibitors of specific kinases involved in cancer progression. The pyrazole moiety is known to interact with various biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including those structurally related to 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. For instance:

  • In vitro studies : Compounds in this class exhibited significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values ranged from 0.95 nM to 49.85 μM, indicating potent activity against these cell lines .
Cell LineIC50 (μM)Reference
MCF73.79
HepG20.39
A54926

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a closely related pyrazole derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Case Study 2: Inhibition of Kinases

Another investigation focused on the compound's ability to inhibit Aurora-A kinase, a key player in cell cycle regulation. The study reported an IC50 value of 0.067 µM, suggesting strong inhibitory potential that could be leveraged for therapeutic applications .

Safety Profile

While promising, the safety profile of 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide requires thorough investigation. Preliminary studies indicate manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical application.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide are compared below with three analogs from the literature and patents.

Structural and Physicochemical Comparison

The following table summarizes key parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP*
Target Compound C₁₉H₁₈ClN₃O₂ 363.8 5-Chloro, 2-methoxy, pyridin-4-yl-pyrazole ethyl ~2.5
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) C₁₇H₁₉NO₃ 285.3 3,4-Dimethoxy phenethyl ~2.0
2-((5-Chloro-2-((1-Isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide () C₂₁H₂₂ClN₇O₂ 463.9 5-Chloro, isopropyl-methyl pyrazole, methoxy ~3.0
5-Fluoro-N-(2-methoxy-4-methylpyridin-3-yl)-...benzamide () C₁₉H₁₆F₄N₄O₄ 456.3 Fluorine, trifluoropropyl, triazolo-oxazin ~3.8

*LogP estimates based on substituent contributions (e.g., chloro: +0.5, methoxy: -0.3, pyridine: +0.7).

Key Observations

The trifluoropropyl and triazolo-oxazin moieties in ’s compound further elevate LogP (~3.8), likely enhancing blood-brain barrier penetration .

’s isopropyl-methyl pyrazole introduces steric bulk, which could modulate selectivity for kinase active sites compared to the target’s smaller 5-methyl-pyrazole .

Heterocyclic Diversity :

  • The triazolo-oxazin ring in introduces conformational rigidity, a feature absent in the target compound, which may influence binding kinetics .

常见问题

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

The compound is synthesized via multi-step protocols involving:

  • Condensation reactions between pyrazole intermediates and benzamide derivatives, optimized under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.
  • Functional group modifications , such as methoxy and chloro substitutions, achieved using selective reagents like phosphorus oxychloride or methyl iodide.
  • Purification via column chromatography or recrystallization, with yields typically ranging from 40–65% depending on reaction conditions .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • Elemental analysis (C, H, N) to confirm purity (>95%).
  • Spectral techniques :
  • ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl and methoxy groups).
  • IR spectroscopy to identify amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C–H vibrations.
  • LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~469).
    • X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects .

Q. What in vitro models are used for preliminary biological evaluation?

  • Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) assays for anticonvulsant activity screening.
  • Cell viability assays (e.g., MTT) to assess cytotoxicity in HEK-293 or HepG2 cell lines.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and target affinity?

  • PASS (Prediction of Activity Spectra for Substances) software predicts potential pharmacological effects (e.g., anticonvulsant, kinase inhibition) based on structural descriptors.
  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes with targets like GABA receptors or voltage-gated ion channels. Key interactions include:
  • Hydrogen bonding between the pyridinyl nitrogen and receptor residues.
  • Hydrophobic contacts with the benzamide aromatic ring .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Ensure consistent molar concentrations and vehicle controls.
  • Metabolic stability assessment : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated).
  • Target-specific assays : Confirm selectivity via radioligand binding or CRISPR-edited cell lines to isolate receptor contributions .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Structural modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the pyrazole N-ethyl side chain.
  • Prodrug design : Link the benzamide moiety to hydrolyzable esters or phosphate groups.
  • Co-crystallization with cyclodextrins or surfactants to enhance dissolution .

Q. How are molecular interactions with target proteins analyzed experimentally?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD values).
  • X-ray crystallography or cryo-EM resolves binding poses (e.g., amide carbonyl coordination to Mg²+ in enzyme active sites).
  • Mutagenesis studies validate critical residues (e.g., alanine scanning) .

Q. What approaches optimize pharmacokinetic properties during lead optimization?

  • LogP adjustment : Reduce hydrophobicity by replacing the 5-methyl group on pyrazole with polar substituents.
  • Plasma protein binding assays : Measure % unbound fraction using equilibrium dialysis.
  • In silico ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier score) and metabolic liabilities .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。